molecular formula C17H22N2O3 B153325 tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate CAS No. 333954-86-2

tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Cat. No. B153325
M. Wt: 302.37 g/mol
InChI Key: ODHVBWQNZTWKCV-UHFFFAOYSA-N
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Patent
US09351964B2

Procedure details

Step-2: To a stirred solution of 100 mL (400 mmol) of 4N HCl in dioxanes was added the step-1 product, 4-(4-cyanophenoxy)piperidine-1-carboxylic acid tert-butyl ester, (12.60 g, 0.0417 mol) and the mixture stirred 2 h, and 150 mL of 67% Et2O/hexanes added. The resulting slurry was filtered and dried under vacuum (1 torr, 60° C.) to afford the step-2 product, 4-(piperidin-4-yloxy)benzonitrile hydrochloride, as a white solid (9.10 g, 91%): LCMS [MH+]203, Rt 1.23.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
[Compound]
Name
dioxanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Et2O hexanes
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C(OC([N:9]1[CH2:14][CH2:13][CH:12]([O:15][C:16]2[CH:21]=[CH:20][C:19]([C:22]#[N:23])=[CH:18][CH:17]=2)[CH2:11][CH2:10]1)=O)(C)(C)C>>[ClH:1].[NH:9]1[CH2:10][CH2:11][CH:12]([O:15][C:16]2[CH:21]=[CH:20][C:19]([C:22]#[N:23])=[CH:18][CH:17]=2)[CH2:13][CH2:14]1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
12.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=CC=C(C=C1)C#N
Name
dioxanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Et2O hexanes
Quantity
150 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum (1 torr, 60° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.N1CCC(CC1)OC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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